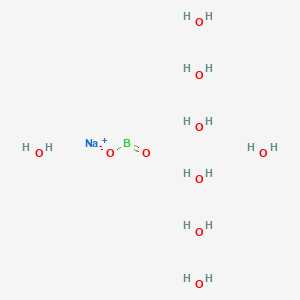
2-(2,4-Dichlorobenzoyl)pyridine
Descripción general
Descripción
2-(2,4-Dichlorobenzoyl)pyridine is an organic compound with the CAS Number: 27693-35-2 and Linear Formula: C12H7Cl2NO . It has gained attention due to its potential use as a fluorescent probe and its diverse applications in various areas of scientific research.
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorobenzoyl)pyridine is represented by the InChI Code: 1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H . The molecular weight is 252.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dichlorobenzoyl)pyridine include a molecular weight of 252.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
-
Scientific Field: Polymer Chemistry
-
Application: Thermal Decomposition Study
- The thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- This investigation was integrated with thermal explosion theory .
- The study represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
-
Methods of Application or Experimental Procedures
-
Results or Outcomes
-
Scientific Field: Rubber Manufacturing
-
Application: Vulcanization of Extruded Profiles and Tubing
-
Methods of Application or Experimental Procedures
-
Scientific Field: Thermal Analysis
-
Application: Kinetic-Based Curve Fitting
-
Methods of Application or Experimental Procedures
-
Results or Outcomes
Safety And Hazards
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVVDDAXVUDWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642022 | |
| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)pyridine | |
CAS RN |
27693-35-2 | |
| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)






![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

